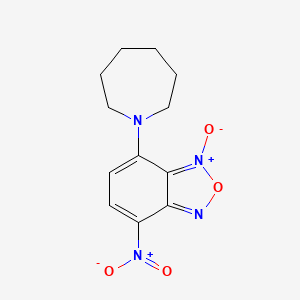
7-(Azepan-1-yl)-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE is a complex organic compound that belongs to the benzoxadiazole family These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as nitric acid for nitration and various catalysts to facilitate the cyclization process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can lead to the formation of nitroso or nitrate compounds.
Wissenschaftliche Forschungsanwendungen
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE involves its interaction with specific molecular targets. The nitro group and benzoxadiazole core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzoxadiazole: A simpler compound with similar core structure but lacking the hexahydro-1H-azepin-1-yl and nitro groups.
4-Nitrobenzoxadiazole: Contains a nitro group but lacks the hexahydro-1H-azepin-1-yl moiety.
Benzoxadiazole derivatives: Various derivatives with different substituents that modify their chemical and biological properties.
Uniqueness
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of the hexahydro-1H-azepin-1-yl group and the nitro group distinguishes it from other benzoxadiazole derivatives and contributes to its distinct properties.
Eigenschaften
CAS-Nummer |
61785-69-1 |
|---|---|
Molekularformel |
C12H14N4O4 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
4-(azepan-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)9-5-6-10(12-11(9)13-20-16(12)19)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 |
InChI-Schlüssel |
VRZYVARISPPPLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


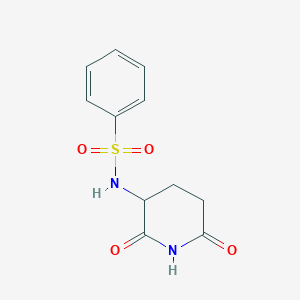
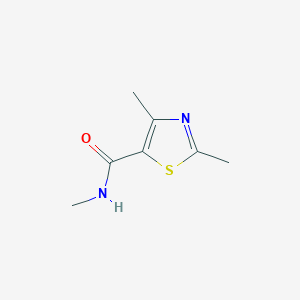
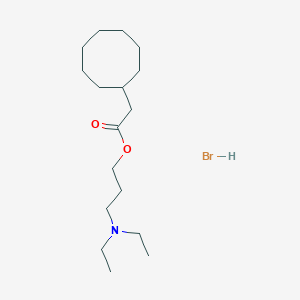
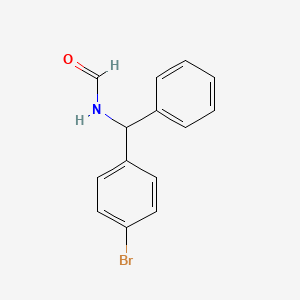

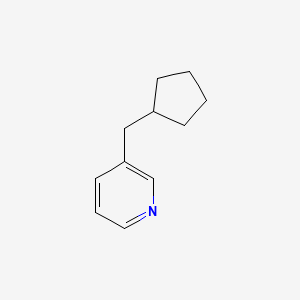
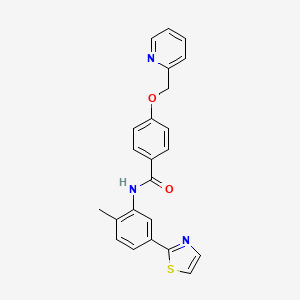
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)



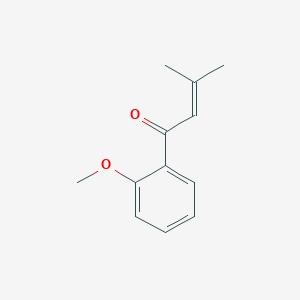
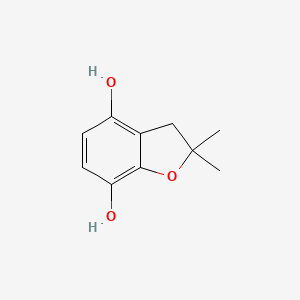
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)
